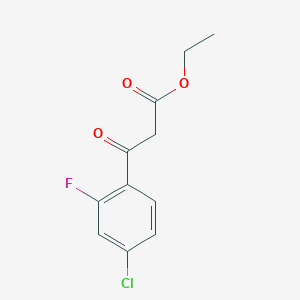

Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate” are not available, related compounds have been synthesized through various methods. For instance, the synthesis of key intermediates in the preparation of zolazepam involves acylation and chlorination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific information about these properties for “Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate” is not available .Applications De Recherche Scientifique

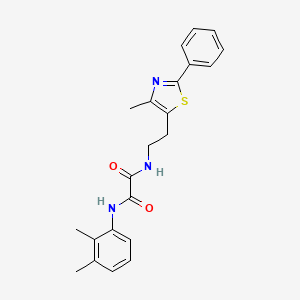

Asymmetric Reduction in Organic Synthesis

Ethyl 3-aryl-3-oxopropanoates, including derivatives like Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate, have been studied for their potential in asymmetric reduction. Rhizopus species, such as Rhizopus arrhizus, have demonstrated the ability to enantioselectively reduce these compounds to their corresponding alcohols, which has significance in organic synthesis and medicinal chemistry (Salvi & Chattopadhyay, 2006).

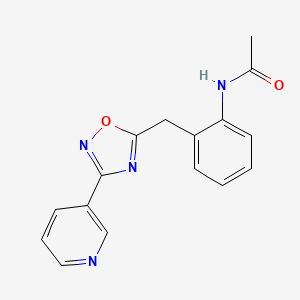

Bioanalytical Method Development

A novel molecule structurally related to Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate, with acetylcholinesterase inhibition properties, was quantitatively measured using a developed RP-HPLC bioanalytical method. This highlights its relevance in drug development and pharmacological research (Nemani, Shard, & Sengupta, 2018).

Synthesis of Substituted Esters

Research on the synthesis of substituted esters, like ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, involves reactions with compounds structurally similar to Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate. This contributes to the development of new synthetic methods in organic chemistry (Larionova et al., 2013).

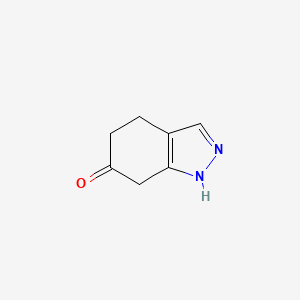

Novel Syntheses in Heterocyclic Chemistry

Studies on the synthesis of functionalized heterocyclic compounds often use precursors similar to Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate. These syntheses contribute to the expanding library of heterocyclic compounds with potential applications in various fields including pharmaceuticals and materials science (Salehitabar & Yavari, 2017).

Polymorphism in Pharmaceutical Compounds

The study of polymorphism in compounds related to Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate is crucial in pharmaceutical research. Polymorphic forms can have different physical and chemical properties, affecting the stability, efficacy, and safety of pharmaceutical products (Vogt et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRFIUQAXZIQMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2421425.png)

![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2421428.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2421435.png)

![N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2421436.png)

![FC(C1=CC=C(C=N1)C(C)C[O])(F)F](/img/structure/B2421439.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2421442.png)

![1-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2421444.png)